molecular formula C21H26ClN3O3 B4701787 N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide

N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide

Cat. No.: B4701787
M. Wt: 403.9 g/mol
InChI Key: JJIUXYYPXQAMKN-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-15-4-6-19(18(22)12-15)23-21(26)25-10-8-24(9-11-25)14-16-13-17(27-2)5-7-20(16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIUXYYPXQAMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2-chloro-4-methylphenyl group: This step involves the nucleophilic substitution reaction of the piperazine core with 2-chloro-4-methylphenyl halide.

    Attachment of the 2,5-dimethoxybenzyl group: This is usually done through a reductive amination reaction where the piperazine derivative reacts with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide
  • N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxylate
  • N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxylamide

Uniqueness

N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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